molecular formula C8H4F4N2 B1379984 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 1448858-64-7

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1379984
CAS No.: 1448858-64-7
M. Wt: 204.12 g/mol
InChI Key: OGDQRXVOGXRLPX-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a fluorine atom, an amino group, and a nitrile group attached to a benzene ring

Mechanism of Action

Target of Action

It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.

Mode of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.

Biochemical Pathways

Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .

Result of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves starting with m-trifluoromethyl fluorobenzene. The synthesis proceeds through three main steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:

  • Use of readily available raw materials.
  • Simplified reaction conditions to minimize costs and environmental impact.
  • Efficient purification steps to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Major Products Formed

    Substitution Products: Derivatives with various substituents replacing the amino group.

    Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids.

    Reduction Products: Compounds with reduced functional groups, such as amines.

Scientific Research Applications

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Biological Activity

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including an amino group, a fluorine atom, and a trifluoromethyl group, suggest potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications through a review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F4N2. The presence of the trifluoromethyl (-CF3) group is known to enhance lipophilicity and improve binding affinity to biological targets, which is crucial for drug design.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially affecting metabolic pathways relevant to neurological disorders and other health conditions.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit enzymes involved in critical biochemical pathways. For instance, the trifluoromethyl group can enhance the potency of inhibitors targeting specific enzymes such as BCAT1/2 (branched-chain amino acid transaminases), which are implicated in metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Details
Enzyme Inhibition Potential inhibitor of BCAT1/2; may affect amino acid metabolism .
Antimicrobial Properties Similar compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Drug Development Potential Investigated for therapeutic effects in neurological disorders; ongoing pharmacokinetic studies .
Material Science Applications Used as an intermediate in organic synthesis for developing novel materials.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focused on benzonitrile derivatives found that modifications at the trifluoromethyl position significantly influenced enzyme inhibitory activity. The IC50 values indicated strong inhibition potential for certain analogs, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Compounds related to this compound have been tested for their antibacterial properties. For example, a derivative demonstrated moderate activity against E. coli and S. aureus, highlighting the potential for further exploration in antimicrobial drug development .
  • Pharmacokinetics : Ongoing studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is crucial for assessing its viability as a therapeutic agent .

Properties

IUPAC Name

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDQRXVOGXRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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